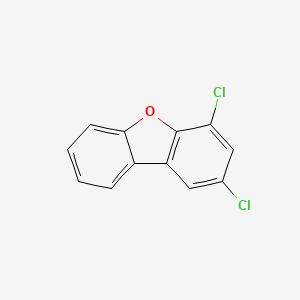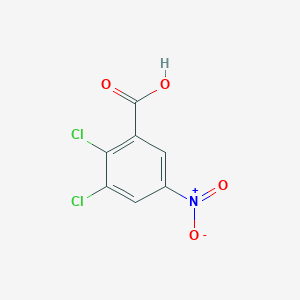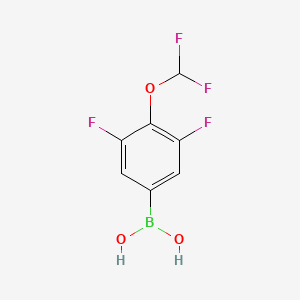
(4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid
Übersicht
Beschreibung
“(4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid” is a type of boronic acid. Boronic acids are used as biochemical reagents and can be used as biological materials or organic compounds for life science-related research . They are used as building blocks in the synthesis of several organic compounds . They can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .
Synthesis Analysis
The synthesis of boronic acids is usually achieved through the electrophilic borylation of aryl Grignard reagents . A general and convenient protocol for this process involves the use of a diboron/methoxide/pyridine reaction system, which enables a photoactivation of an in situ generated super electron donor for an efficient, transition-metal-free borylation of unactivated aryl chlorides . The synthesis of large libraries of boronic acid derivatives based on multiple chemistries and building blocks using acoustic dispensing technology has also been reported .
Molecular Structure Analysis
The molecular structure of boronic acids is influenced by the presence of the boronic acid group. The presence of the o-aminomethyl group enhances the affinity towards diols at neutral pH . The product has a solvent molecule inserted between the amine nitrogen and boron, which has turned out to be an important structural postulate .
Chemical Reactions Analysis
Boronic acids are known to react with common multicomponent reactions (MCR) starting materials and intermediates under mild conditions, e.g., primary, secondary amines, and carbonyl compounds . They are also used in Suzuki cross-coupling reactions with aryl and heteroaryl halides .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid” include a molecular weight of 187.94 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . It also has a rotatable bond count of 3 .
Wissenschaftliche Forschungsanwendungen
Lewis Acid Chemistry
Tris(pentafluorophenyl)borane, a boron Lewis acid, finds applications in organic and organometallic chemistry. It is used in catalytic hydrometallation reactions, alkylations, and catalyzed aldol-type reactions. This compound also catalyzes tautomerizations and stabilizes less favored tautomeric forms through adduct formation (Erker, 2005).
Borylation Chemistry
Tris(pentafluorophenyl)borane is extensively used in borylation chemistry, which is a critical part of boron chemistry. It's used for hydrogenation, hydrosilylation, and Lewis acid catalysis, demonstrating its versatility as a reagent (Lawson & Melen, 2017).
Stability in Acidic Conditions
Boron-dipyrromethene (BODIPY) dyes, including those with boronic acid, are used in bioanalytical and bioimaging applications. The stability of these dyes, especially under acidic conditions, is crucial for their success in these applications (Wang et al., 2018).
Fluorescent Chemosensors
Boronic acid is used in developing fluorescent sensors to probe carbohydrates and bioactive substances, which is significant for disease prevention, diagnosis, and treatment (Huang et al., 2012).
Sensing Applications
Boronic acids are utilized in sensing applications due to their interaction with diols and strong Lewis bases like fluoride or cyanide anions. These interactions make them useful in both homogeneous assays and heterogeneous detection (Lacina, Skládal, & James, 2014).
Formation of Diarylpalladium Complexes
(2,4,6-Trifluorophenyl)- and (2,6-difluorophenyl)boronic acids are used in the formation of cis-diarylpalladium complexes via intermolecular transfer. These complexes are used to produce unsymmetrical biaryls (Osakada, Onodera, & Nishihara, 2005).
Catalysis in Suzuki-Miyaura Coupling Reactions
Certain boronic acids are used in Suzuki-Miyaura reactions. A new palladium precatalyst was developed for these reactions, enabling the use of challenging substrates like polyfluorophenylboronic acid (Kinzel, Zhang, & Buchwald, 2010).
As a "Green" Catalyst
3,5-Bis(perfluorodecyl)phenylboronic acid is a green catalyst for the direct amide condensation reaction. Its strong electron-withdrawing effect and immobility in the fluorous recyclable phase make it an environmentally friendly option (Ishihara, Kondo, & Yamamoto, 2001).
Safety And Hazards
Zukünftige Richtungen
Optimizing the compatibility of boronic acids for MCR is an interesting synthetic challenge . The C-B bond is well known to react with common MCR starting materials and intermediates under mild conditions, e.g., primary, secondary amines, and carbonyl compounds . This presents opportunities for future research and development in this area.
Eigenschaften
IUPAC Name |
[4-(difluoromethoxy)-3,5-difluorophenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF4O3/c9-4-1-3(8(13)14)2-5(10)6(4)15-7(11)12/h1-2,7,13-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZMGLLJCWTMAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)OC(F)F)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590215 | |
| Record name | [4-(Difluoromethoxy)-3,5-difluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid | |
CAS RN |
915401-97-7 | |
| Record name | [4-(Difluoromethoxy)-3,5-difluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[3,3'-Bi-7H-benz[de]anthracene]-7,7'-dione](/img/structure/B3025339.png)
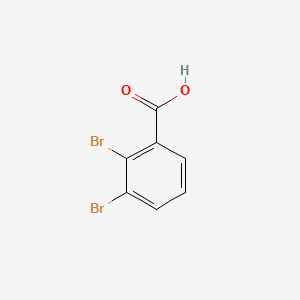
![1,8-Diazaspiro[4.5]decan-2-one](/img/structure/B3025341.png)
![1,4-Diazaspiro[5.5]undecane-3,5-dione](/img/structure/B3025343.png)
![[1,4]Diazepan-1-yl-acetic acid ethyl ester](/img/structure/B3025344.png)
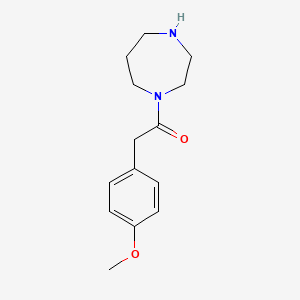
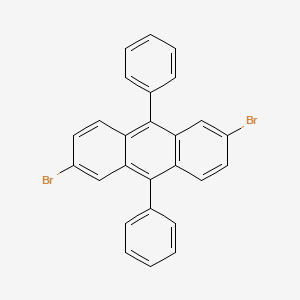
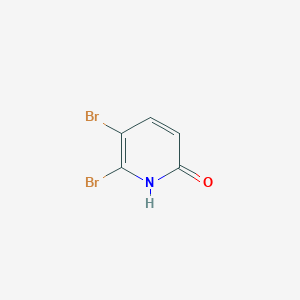
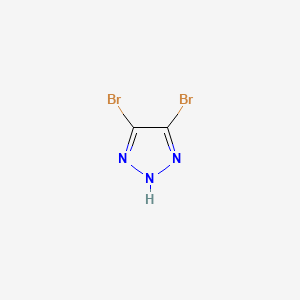
![13,13-Dibutyl-10,16-bis(3,4,5-trifluorophenyl)-13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;bromide](/img/structure/B3025350.png)
